Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride
CAS No.:
Cat. No.: VC17536489
Molecular Formula: C17H26Cl2N2O2
Molecular Weight: 361.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26Cl2N2O2 |
|---|---|
| Molecular Weight | 361.3 g/mol |
| IUPAC Name | benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C17H24N2O2.2ClH/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17;;/h1-3,5-6,18H,4,7-14H2;2*1H |
| Standard InChI Key | PIVUHGJAJBNPOE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCNCC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s spirocyclic core consists of two piperidine rings fused at positions 2 and 4, creating a rigid three-dimensional structure. The benzyl carboxylate moiety at position 2 enhances lipophilicity, which may improve membrane permeability and target engagement. The dihydrochloride salt form increases aqueous solubility, a critical factor for in vitro and in vivo studies. Key structural features include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 361.3 g/mol | |
| Spiro Junction | 2,9-Diazaspiro[5.5]undecane | |
| Functional Groups | Benzyl carboxylate, tertiary amines |
Synthesis and Optimization
Synthetic Routes
The synthesis of benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride involves multi-step organic reactions. A common intermediate is tert-butyl 2-(pyridin-4-yl)-2,9-diazaspiro[5.5]undecane-9-carboxylate, which undergoes deprotection and functionalization . Key steps include:
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Spirocycle Formation: Cyclization under basic or acidic conditions to form the diazaspiro core.
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Benzyl Carboxylate Introduction: Esterification or transesterification reactions to attach the benzyl group.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.
A representative synthetic pathway is summarized below:
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Spirocyclization | KOtBu, DMF, 80°C, 12h | 65% | |
| 2 | Benzyl Esterification | Benzyl chloroformate, Et3N | 78% | |
| 3 | Salt Formation | HCl (g), Et2O, 0°C | 92% |
Challenges and Optimization
Spirocyclization often requires precise temperature control to avoid side products like linear piperidines. The use of tert-butyl carbamate (Boc) protecting groups improves regioselectivity during functionalization . Recent advances in flow chemistry have reduced reaction times and improved yields for similar diazaspiro compounds .
Analytical Characterization
Spectroscopic Data
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NMR: -NMR (400 MHz, D2O) δ 7.35–7.25 (m, 5H, Ar-H), 4.50 (s, 2H, CH2Ph), 3.65–3.10 (m, 8H, piperidine-H).
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Mass Spectrometry: ESI-MS m/z 288.4 [M+H]+ for the free base; 361.3 for dihydrochloride .
Applications in Drug Discovery
The rigidity of the spirocyclic scaffold reduces conformational entropy, improving binding affinity and selectivity . Current research focuses on:
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